Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate
Overview
Description
Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate is an organic compound with the molecular formula C15H18O6 It is a derivative of acrylic acid and is characterized by the presence of an ethyl ester group, a methoxy group, and a methoxy-oxoethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate typically involves the esterification of acrylic acid derivatives with appropriate alcohols. One common method involves the reaction of 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzaldehyde with ethyl acrylate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the continuous mixing of reactants and catalysts, followed by purification steps such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of new esters or ethers with different functional groups.
Scientific Research Applications
Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of polymers and materials with specific properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways. For example, the compound’s ester group can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-[3-methoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylate: Similar structure but with an ethoxy group instead of a methoxy group.
Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]propanoate: Similar structure but with a propanoate group instead of an acrylate group.
These compounds share similar chemical properties and reactivity but may differ in their physical properties, such as solubility and melting points, as well as their specific applications in research and industry.
Properties
IUPAC Name |
ethyl (E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-4-20-14(16)8-6-11-5-7-12(13(9-11)18-2)21-10-15(17)19-3/h5-9H,4,10H2,1-3H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJJASFJRAJLCJ-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OCC(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OCC(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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